molecular formula C18H15FN2O2 B2845548 4-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide CAS No. 946262-63-1

4-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2845548
CAS No.: 946262-63-1
M. Wt: 310.328
InChI Key: DKSWNSKTWUNTRY-UHFFFAOYSA-N
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Description

4-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide is a synthetic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime at room temperature . This method provides a straightforward route to obtain the desired isoxazole derivative with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, metal-free synthetic routes have been explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the original compound.

Scientific Research Applications

4-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The isoxazole ring structure allows it to bind to various biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro and p-tolyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-fluoro-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-12-2-4-13(5-3-12)17-10-16(21-23-17)11-20-18(22)14-6-8-15(19)9-7-14/h2-10H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSWNSKTWUNTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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